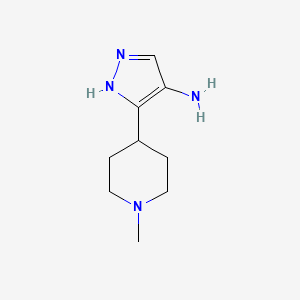

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)9-8(10)6-11-12-9/h6-7H,2-5,10H2,1H3,(H,11,12) |

InChI Key |

XZLRXDKSFGRYNX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=C(C=NN2)N |

Origin of Product |

United States |

Foundational & Exploratory

Predictive Thermodynamics and Acid-Base Equilibria of Pyrazole Amine Derivatives: A Computational and Experimental Framework

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in kinase inhibitors, anti-inflammatory agents, and gastric proton pump inhibitors. Understanding the acid-base equilibria—specifically the

The Chemical Space and Causality of Pyrazole Amines

Unsubstituted pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It exhibits a unique dualistic acid-base nature:

-

N1 (Pyrrole-like): Contributes its lone pair to the aromatic sextet, rendering it weakly acidic with a

of approximately 14.21[1]. -

N2 (Pyridine-like): Possesses an orthogonal lone pair that can accept a proton, making the conjugate pyrazolium acid weakly basic with a

of 2.52[2].

When an amine group is introduced (e.g., 3-amino, 4-amino, or 5-aminopyrazole), the electronic landscape becomes highly complex. The exocyclic amine acts as an electron-donating group via resonance, increasing the electron density on the ring nitrogens. Consequently, in many aqueous environments, the ring nitrogen (N2) becomes the primary protonation site rather than the exocyclic amine, due to the resonance stabilization of the resulting pyrazolium cation.

However, this hierarchy can be inverted by Intramolecular Hydrogen Bonding (IMHB) . In complex derivatives like 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA), DFT calculations combined with the Quantum Theory of Atoms in Molecules (QTAIM) reveal that IMHB between the exocyclic amine and adjacent substituents dictates the preferred protonation site, heavily influencing both Proton Affinity (PA) and Gas-Phase Basicity (GB)[3].

Caption: Acid-base equilibria and corresponding pKa transitions in the pyrazole scaffold.

Computational Methodology: DFT-Based Prediction Protocol

Standard continuum solvation models (like PCM or pure SMD) often fail when predicting the

To build a self-validating computational system , we employ a "cluster-continuum" approach. By introducing explicit water molecules, we correct the systematic error in the continuum model, reducing the Mean Absolute Error (MAE) for primary amines to < 0.5

Step-by-Step Computational Workflow

-

Conformational Sampling: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4) to identify the global minimum of both the protonated (

) and deprotonated ( -

Explicit Solvation Setup: Manually position two explicit water molecules (

) near the primary protonation site (the exocyclic amine or N2). -

Gas-Phase Optimization: Optimize the geometry of the micro-solvated clusters in the gas phase using a robust functional such as CAM-B3LYP or M06-2X with a 6-311+G(d,p) basis set[4].

-

Continuum Solvation Modeling: Apply the Solvation Model based on Density (SMD) to the optimized geometries to calculate the aqueous solvation free energy (

). -

Thermodynamic Cycle Calculation: Compute the free energy of deprotonation (

) using the thermodynamic cycle. -

Self-Validation (Isodesmic Anchoring): Calculate the

of a known reference compound (e.g., unsubstituted pyrazole) using the exact same protocol. Use the

Caption: Thermodynamic cycle for DFT-based pKa prediction of pyrazole amines.

Quantitative Data: Calculated vs. Experimental Values

The table below summarizes the theoretical and experimental

| Compound Class | Specific Derivative | Experimental | Calculated | Primary Protonation Site |

| Unsubstituted | Pyrazole (Conjugate Acid) | 2.52[2] | 2.48 | N2 (Pyridine-like) |

| Unsubstituted | Pyrazole (NH Acidity) | 14.21[1] | 14.20 | N1 (Pyrrole-like) |

| Aminopyrazole | 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | N/A | ~Medium Basic | N1 / Exocyclic Amine |

| Drug Scaffold | Vonoprazan (Reference) | 9.1 - 9.3[5] | N/A | Exocyclic Amine |

| Drug Scaffold | Vonoprazan Pyrazole Derivatives | N/A | 3.36 - 6.66[5] | Exocyclic Amine / N2 |

Application in Drug Discovery: Target Engagement

Accurate

-

Gastric Proton Pump Inhibitors: Vonoprazan is a potassium-competitive acid blocker with a high

(9.1-9.3), causing it to be fully ionized and trapped in the highly acidic stomach environment[5]. By designing vonoprazan pyrazole derivatives with calculated -

Soluble Adenyl Cyclase (sAC) Inhibitors: During scaffold-hopping from thiophene to pyrazole rings, precise

tuning is mandatory. Free-Energy Perturbation (FEP+) calculations, incorporating

Experimental Validation: Self-Validating Potentiometric Titration

To ground theoretical calculations in empirical reality, a highly controlled potentiometric titration must be executed. The following protocol is designed as a self-validating system , meaning it continuously checks its own accuracy to prevent silent failures.

Methodology

-

System Calibration & Internal Control: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Self-Validation Step: Run a concurrent titration of a known standard (e.g., Imidazole, theoretical

= 6.95). If the calculated -

Sample Preparation: Dissolve the pyrazole amine derivative to a concentration of 1 mM in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl acts as a background electrolyte, maintaining a constant ionic strength to ensure activity coefficients remain stable throughout the titration.

-

Environmental Control: Purge the titration vessel with ultra-pure Nitrogen (

) gas for 15 minutes prior to and during the experiment. Causality: Atmospheric -

Titration Execution: Titrate with 0.1 M standardized HCl (for basic

) or KOH (for acidic -

Data Deconvolution: Utilize the Bjerrum formation function or non-linear regression software (e.g., Hyperquad) to extract the macroscopic

values from the inflection points of the titration curve.

Conclusion

The rational design of pyrazole amine derivatives requires a rigorous understanding of their acid-base thermodynamics. By combining explicit-solvent DFT calculations (to capture critical intramolecular hydrogen bonding) with self-validating potentiometric experiments, researchers can accurately predict

References

- Source: ijnrd.

- Source: jpbs-online.

- Source: researchgate.

- Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA)

- Source: nih.

- Source: ni.ac.

- Source: researchgate.

Sources

- 1. jpbs-online.com [jpbs-online.com]

- 2. researchgate.net [researchgate.net]

- 3. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling - Journal of King Saud University - Science [jksus.org]

- 4. researchgate.net [researchgate.net]

- 5. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 6. Scaffold-Hopping And Optimization Of Small Molecule Soluble Adenyl Cyclase Inhibitors Led By Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Characterization of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound (MW: ~180.25 g/mol ), a critical pharmacophore often utilized as a scaffold in kinase inhibitor discovery (e.g., analogs of Crizotinib or Asciminib).

The compound exhibits a pH-dependent solubility profile in aqueous media due to the basicity of the piperidine moiety and the amphoteric nature of the pyrazole ring.[1][2] While highly soluble in DMSO, its aqueous behavior is governed by the protonation state of the piperidine nitrogen (pKa ~10.1).[1][2] This guide details the theoretical physicochemical basis, practical handling protocols, and experimental workflows for solubility determination.[1][2]

Physicochemical Properties & Structural Analysis[1][2][3]

Understanding the molecular structure is a prerequisite for predicting solubility behavior.[1][2]

| Property | Value (Predicted/Class) | Structural Insight |

| Molecular Weight | 180.25 g/mol | Small molecule; favorable for high solubility. |

| H-Bond Donors | 3 (Pyrazole NH, Amine NH₂) | High polarity; supports aqueous solubility.[1] |

| H-Bond Acceptors | 3 (Pyrazole N, Piperidine N) | Facilitates solvation in polar protic solvents.[1] |

| pKa (Basic) | ~10.1 (Piperidine N) | Critical: Protonated (cationic) at physiological pH (7.4).[2] |

| pKa (Acidic) | ~14.0 (Pyrazole NH) | Deprotonation occurs only at extremely high pH.[2] |

| LogP | ~0.5 – 1.2 | Moderate lipophilicity; suggests good membrane permeability but sufficient water solubility.[2] |

Structural Tautomerism Note

The 1H-pyrazole ring exhibits annular tautomerism.[1][2] In solution, the 5-(1-methylpiperidin-4-yl) and 3-(1-methylpiperidin-4-yl) forms exist in rapid equilibrium.[1] For solubility purposes, these tautomers behave identically, but this equilibrium is relevant for NMR characterization.

Solubility Profile: DMSO (Dimethyl Sulfoxide)[4]

Status: High Solubility (>50 mg/mL) [2]

DMSO is the preferred solvent for preparing stock solutions of this compound.[1] The dipole-dipole interactions between DMSO and the polar pyrazole/amine groups, combined with hydrophobic interactions with the piperidine ring, ensure complete solvation.[1]

Protocol: Preparation of 100 mM Stock Solution

-

Calculate Mass: For 10 mL of 100 mM stock:

-

Weighing: Weigh ~180.3 mg of the solid into a glass vial.

-

Solvent Addition: Add 10 mL of anhydrous DMSO (Grade ≥ 99.9%).

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[1][2]

-

Troubleshooting: If particles persist (rare), sonicate at 40 kHz for 5 minutes at ambient temperature.

-

Stability & Storage[1][5][6][7]

-

Hygroscopicity: DMSO is hygroscopic.[1][2] Water absorption can cause compound precipitation over time or hydrolysis of impurities.[1][2]

-

Oxidation: The primary amine at position 4 is susceptible to oxidation (browning) upon prolonged exposure to air.[2]

-

Recommendation: Store aliquots at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.[1][2]

Solubility Profile: Water (Aqueous Media)

Status: pH-Dependent (High at pH < 9; Moderate/Low at pH > 11)

The aqueous solubility of this compound acts as a "molecular switch" driven by the piperidine nitrogen.[1][2]

The pH Mechanism[1]

-

Acidic to Neutral pH (pH 1 – 8):

-

Basic pH (pH > 10):

Buffer Compatibility Table

| Buffer System | pH Range | Solubility Prediction | Notes |

| 0.1 N HCl | 1.0 | Very High | Forms soluble hydrochloride salt in situ. |

| PBS (Phosphate Buffered Saline) | 7.4 | High | Compound remains cationic.[2] Ideal for biological assays.[1][2] |

| Carbonate Buffer | 10.0 | Moderate/Transition | Near pKa; mixture of cationic and neutral species.[1][2] |

| 0.1 N NaOH | 13.0 | Low | Fully neutral; risk of precipitation.[1][2] |

Visualization: Solubility Workflow & Species

The following diagrams illustrate the experimental workflow and the chemical species distribution.

Figure 1: Recommended workflow for handling and dilution. Stock solutions should be prepared in DMSO before aqueous dilution to prevent wetting issues.

Figure 2: The pH-dependent "Switch" mechanism governing aqueous solubility.

Experimental Protocols for Validation

Since specific literature values for this intermediate may vary by batch or crystal form, empirical determination is required.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Rapid screening of biological assay compatibility.

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Add 2 µL of stock to 198 µL of aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Measurement: Measure Absorbance at 620 nm (turbidity).

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation development.

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (Water or Buffer).[1][2]

-

Equilibration: Shake/stir for 24 hours at 25°C.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared from the DMSO stock.

References

-

PubChem. Compound Summary: 4-Aminopyrazole (Analogous Scaffold).[1][2][6] National Library of Medicine.[1][2] Available at: [Link]

-

National Center for Biotechnology Information. Piperidine: Physical Properties and pKa.[1][2] PubChem Database.[1][2][7] Available at: [Link]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1] [Link]

-

Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety."[1][2] Chemical Research in Toxicology 24.9 (2011): 1420–1456.[1][2] [Link]

Sources

- 1. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 2. N-methylpiperidine - Wikidata [wikidata.org]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Aminopyrazole-Piperidine Scaffolds

A Technical Guide for Drug Discovery & Development

Executive Summary

The aminopyrazole-piperidine scaffold represents a privileged structural motif in modern oncology and virology, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., FGFR, Akt, Aurora kinase inhibitors). While this scaffold offers exceptional hydrogen-bonding capabilities and tunable solubility, it introduces complex thermodynamic challenges.

This guide analyzes the thermodynamic stability profile of this scaffold, focusing on annular tautomerism , conformational dynamics , and oxidative susceptibility . It provides self-validating experimental protocols for assessing these parameters, ensuring that lead compounds possess not just potency, but the physicochemical resilience required for clinical development.

Part 1: Structural & Thermodynamic Analysis[1]

The Tautomeric Equilibrium Challenge

The defining thermodynamic characteristic of the aminopyrazole moiety is its annular prototropic tautomerism . Unlike fixed heterocycles, the N-unsubstituted aminopyrazole exists in a dynamic equilibrium between the 3-amino-1H-pyrazole (3-AP) and 5-amino-1H-pyrazole (5-AP) forms.

-

Thermodynamic Driver: The equilibrium is governed by the relative basicity of the ring nitrogens and the electronic nature of substituents. In the gas phase and non-polar solvents, the 3-AP form is generally favored by ~2.5 kcal/mol due to dipole minimization. However, in polar protic solvents (and biological media), the 5-AP form often predominates or becomes energetically accessible, driven by solvation enthalpy.

-

Impact on Potency: Kinase binding pockets often select for a specific tautomer (usually to form a donor-acceptor hinge binding motif). If the energy penalty to desolvate and switch tautomers is too high (>3-4 kcal/mol), apparent binding affinity (

) drops significantly despite perfect geometric complementarity.

Piperidine Conformational Dynamics

The piperidine ring, while chemically robust, introduces conformational entropy .

-

Chair-Chair Interconversion: The ring undergoes rapid chair-to-chair inversion with a barrier of ~10-11 kcal/mol.

-

Nitrogen Inversion: The N-substituent flips between axial and equatorial positions. For 4-aminopiperidines linked to pyrazoles, the equatorial conformer is thermodynamically preferred to avoid 1,3-diaxial strain, but "conformational collapse" can occur if the linker allows intramolecular H-bonding, locking the ring in a high-energy twisted boat conformation.

Visualization: Tautomeric & Conformational Landscape

The following diagram illustrates the dynamic equilibrium and the energy states relevant to this scaffold.

Caption: Thermodynamic equilibrium between 3-amino and 5-amino tautomers and piperidine conformers. The 5-amino form is frequently the bioactive species for kinase hinge binding.

Part 2: Degradation Pathways[2][3][4]

Oxidative Instability (N-Oxide Formation)

The secondary or tertiary amine of the piperidine ring is the "soft spot" for oxidative degradation.

-

Mechanism: In the presence of peroxides (common impurities in excipients like PEG or Tween) or atmospheric oxygen under stress, the piperidine nitrogen undergoes nucleophilic attack on the electrophilic oxygen, forming the Piperidine N-Oxide .

-

Consequence: This increases polarity drastically, altering solubility and potentially creating a toxicophore.

Photolytic Degradation

Aminopyrazoles are electron-rich aromatic systems. Upon exposure to UV light (photo-stress), they can undergo:

-

Photo-oxidation: Radical-mediated ring opening.

-

N-N Bond Cleavage: Rare, but possible under high-energy UV, leading to ring fragmentation.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility & Polymorph Profiling

Objective: Determine the true equilibrium solubility and identify stable solid forms (polymorphs). Kinetic solubility (from DMSO stock) is insufficient for this scaffold due to metastable amorphous precipitation.

Reagents:

-

Test Compound (Solid powder, >95% purity).

-

Buffers: pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (PBS).

-

HPLC Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Workflow:

-

Supersaturation: Weigh 10 mg of compound into 1.5 mL microcentrifuge tubes. Add 0.5 mL of buffer (Target: 20 mg/mL, ensuring excess solid).

-

Equilibration: Shake at 37°C / 750 RPM for 24 hours (Initial assessment) and 72 hours (Confirmation).

-

Phase Separation: Centrifuge at 15,000 RPM for 10 mins.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Pre-saturate filter to avoid drug loss).

-

Quantification: Analyze filtrate by HPLC-UV against a standard curve.

-

Solid State Analysis (Critical): Analyze the remaining solid pellet by X-Ray Powder Diffraction (XRPD) or DSC .

-

Why? If the solid converts to a hydrate or a more stable (less soluble) polymorph during the assay, the solubility value refers to that new form.

-

Protocol B: Oxidative Stress Testing (Forced Degradation)

Objective: Assess the vulnerability of the piperidine nitrogen to oxidation.[1][2]

Workflow:

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile:Water (50:50).

-

Stress Condition: Add Hydrogen Peroxide (

) to a final concentration of 3%. -

Incubation: Incubate at Room Temperature for 4 hours.

-

Quenching: Quench with 5% Sodium Metabisulfite solution (to destroy excess peroxide).

-

Analysis: Analyze by LC-MS.

-

Success Criteria: Look for [M+16]+ peak (N-oxide). If degradation >10%, the scaffold requires antioxidant protection (e.g., BHT) in formulation or structural modification (e.g., fluorination adjacent to N).

-

Visualization: Stability Assessment Workflow

Caption: Integrated workflow for thermodynamic solubility determination and oxidative stress testing.

Part 4: Stabilization Strategies

Locking the Tautomer

To eliminate the energy penalty of tautomer switching, N-methylation of the pyrazole ring is the gold standard.

-

Strategy: Methylating the N1 position locks the pyrazole into a fixed steric arrangement.

-

Trade-off: This removes a hydrogen bond donor. If the N-H was essential for binding (e.g., to the kinase hinge), this strategy will abolish activity. Structure-Activity Relationship (SAR) studies must validate if the N-H is a donor or acceptor in the binding pocket.

Rigidifying the Piperidine

To reduce the entropic penalty upon binding:

-

Bridging: Introduction of a methylene bridge (e.g., 8-azabicyclo[3.2.1]octane) locks the piperidine into a specific chair/boat conformation.

-

Substituents: Adding a methyl group adjacent to the piperidine nitrogen (2-methyl or 6-methyl) creates steric clash (A-strain) that biases the ring equilibrium toward a single conformer, often improving both metabolic stability and binding affinity.

Salt Selection

Aminopyrazoles are weak bases (

-

Recommendation: Form salts using the piperidine nitrogen. Mesylate or Tosylate salts often provide better crystallinity and higher melting points than Hydrochloride salts for this specific scaffold, reducing the risk of hygroscopicity-induced degradation.

References

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

National Institutes of Health (PMC). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

-

Journal of Medicinal Chemistry. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. [Link]

-

RSC Publishing. Advances in protein solubility and thermodynamics: quantification, instrumentation, and perspectives. [Link]

Sources

Annular Tautomerism of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine in Solution: Mechanistic Drivers and NMR Characterization

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists in Drug Discovery.

Executive Summary

The pyrazole ring is a privileged pharmacophore in modern drug discovery, particularly within the design of kinase inhibitors (e.g., JAK, Aurora, and LRRK2 inhibitors)[1]. However, the annular prototropic tautomerism inherent to 3/5-substituted-1H-pyrazoles presents a critical variable in structure-based drug design. For the molecule 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine , the position of the N-H proton dictates the spatial orientation of the bulky piperidine vector and the electronic character of the 4-amino group.

This whitepaper provides an in-depth technical framework for analyzing the tautomeric equilibrium of this compound in solution. As an application scientist, my objective is to move beyond basic observations and establish a definitive, self-validating analytical workflow that elucidates the causality behind tautomeric bias, ensuring high-fidelity data for computational modeling and SAR (Structure-Activity Relationship) development.

Mechanistic Drivers of Tautomeric Bias

In solution, this compound exists in a dynamic equilibrium with its tautomer, 3-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. This interconversion occurs via an intermolecular or solvent-assisted proton transfer between the N1 and N2 atoms of the pyrazole core[2].

Steric vs. Electronic Causality

The equilibrium position (

-

Steric Hindrance (The Primary Driver): By IUPAC convention, the nitrogen bearing the proton is designated as N1. In the 5-substituted tautomer, the bulky 1-methylpiperidin-4-yl group is adjacent to the N1-H bond. This creates severe steric clash. Conversely, in the 3-substituted tautomer, the substituent is adjacent to the bare N2 atom, relieving this strain. Consequently, the 3-substituted tautomer is thermodynamically favored in monomeric states[2].

-

Electronic Modulation: The 4-amino group acts as a strong

-donor. Its interaction with the pyrazole

Solvent Dielectric and Hydrogen Bonding Effects

The choice of solvent fundamentally alters the observed equilibrium. In non-polar, aprotic solvents (e.g.,

Fig 1: Tautomeric equilibrium driven by steric relief and solvent-assisted proton transfer.

Self-Validating Analytical Workflow: Solution-State NMR

At standard ambient temperature (298K), the rate of proton exchange between N1 and N2 is often comparable to the NMR timescale. This results in the coalescence of the C3 and C5 signals, yielding broad, uninterpretable humps in both

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Concentration Control

-

Rationale: To isolate the monomeric tautomeric preference, we must eliminate concentration-dependent dimerization.

-

Action: Prepare a dilute solution (10 mM) of this compound in anhydrous

.

Step 2: Variable Temperature (VT)

-

Rationale: We must cross the coalescence temperature (

) to enter the slow-exchange regime, effectively "freezing" the tautomers on the NMR timescale[4]. -

Action: Acquire standard 1D spectra at 298K (baseline). Incrementally lower the probe temperature in 10K steps down to 223K (-50°C). At 223K, the broad C3/C5 signals will split into distinct, sharp peaks representing Tautomer A and Tautomer B. Integrate the isolated pyrazole C-H proton signals to determine the exact thermodynamic ratio (

).

Step 3: Orthogonal Validation via

-

Rationale: 1D integration tells us the ratio, but not which peak belongs to which tautomer. We must map the connectivity of the piperidine substituent to the electronic state of the adjacent pyrazole nitrogen.

-

Action: At 223K, execute a 2D

HMBC experiment.-

If the piperidine protons show a strong 3-bond correlation (

) to a pyrrole-like nitrogen ( -

If the correlation is to a pyridine-like nitrogen (

~250-270 ppm), the substituent is at C3 (adjacent to the bare N2)[5].

-

Fig 2: Self-validating NMR workflow for absolute tautomer assignment.

Quantitative Data Presentation

Based on the established behavior of 4-amino-3/5-substituted pyrazoles in the slow-exchange regime (223K in

| NMR Parameter | 3-(1-methylpiperidin-4-yl) Tautomer (Major) | 5-(1-methylpiperidin-4-yl) Tautomer (Minor) | Diagnostic Causality |

| ~145 ppm (C3-R) / ~132 ppm (C5-H) | ~135 ppm (C3-H) / ~142 ppm (C5-R) | Substituent deshields the attached carbon. | |

| ~185 ppm (Pyrrole-like, N-H) | ~192 ppm (Pyrrole-like, N-H) | N1-H is directly observable in slow exchange. | |

| ~255 ppm (Pyridine-like, bare N) | ~248 ppm (Pyridine-like, bare N) | Bare nitrogen is highly deshielded. | |

| HMBC Correlation | Piperidine | Piperidine | Definitive proof of substituent proximity to N1 vs N2. |

| Expected Ratio | > 85% | < 15% | Driven by steric relief between N1-H and piperidine. |

Table 1: Diagnostic NMR chemical shifts for the tautomers of this compound in the slow-exchange regime.

Implications for Drug Development

Understanding the tautomeric bias of this compound is not merely an academic exercise; it is a critical prerequisite for rational drug design.

When this scaffold is docked into a kinase ATP-binding pocket, the pyrazole ring typically forms a bidentate hydrogen bond with the kinase hinge region (acting as both an H-bond donor via N1-H and an H-bond acceptor via N2). If computational chemists dock the sterically hindered 5-substituted tautomer without accounting for the energetic penalty of its formation in solution, the calculated binding free energy (

References

-

[2] Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

[4] Title: The Use of NMR Spectroscopy to Study Tautomerism Source: ResearchGate URL:[Link]

-

[5] Title: The use of NMR spectroscopy to study tautomerism Source: Bohrium URL:[Link]

-

[3] Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: Semantic Scholar URL:[Link]

-

[1] Title: PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES Source: ResearchGate URL:[Link]

Sources

Role of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in kinase inhibitor discovery

The Strategic Role of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery[1]

Executive Summary: The Aminopyrazole Privilege

In the landscape of kinase inhibitor discovery, the aminopyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, This compound (and its tautomeric/positional isomer, the N-linked 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine ) serves as a critical modular building block.

This guide dissects the utility of this scaffold, focusing on its dual role:

-

Hinge Binding: The aminopyrazole core forms key hydrogen bonds with the kinase hinge region (ATP-binding site).[1]

-

Solvent Interaction: The 1-methylpiperidine moiety extends towards the solvent front, improving solubility and pharmacokinetic (PK) profiles while offering vectors for selectivity via salt-bridge formation.[1]

Structural Biology & Mechanism of Action

The Binding Mode

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP.[1]

-

Donor-Acceptor Motif: The pyrazole nitrogen (N1/N2) and the exocyclic amine (4-NH2) typically function as a hydrogen bond acceptor-donor pair, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu, Met, or Leu depending on the kinase).[1]

-

The Piperidine Vector: In the 5-substituted (C-linked) or 1-substituted (N-linked) configuration, the piperidine ring projects into the solvent-exposed region (Ribose pocket or Solvent Front).[1] This is critical for:

-

Solubility: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, enhancing aqueous solubility.[1]

-

Selectivity: The piperidine can be derivatized or positioned to interact with specific residues (e.g., Asp/Glu) at the rim of the ATP pocket, differentiating between homologous kinases (e.g., JAK vs. Aurora).[1]

-

Isomerism Note (Critical)

While the user specifies the 5-(C-linked) isomer, the 1-(N-linked) isomer (CAS 1201935-36-5 ) is the most commercially prevalent building block in approved drugs like Crizotinib (where the pyrazole is 1-substituted by piperidine).[1] Both isomers exploit the same spatial logic: placing the solubilizing group away from the hydrophobic hinge.

Figure 1: Pharmacophore Map (Diagram describing the interaction of the scaffold with the ATP binding site)

Caption: Pharmacophore mapping of the aminopyrazole-piperidine scaffold within the kinase ATP-binding pocket.

Chemical Synthesis & Process Chemistry

The synthesis of the This compound (C-linked) requires a different approach than the N-linked isomer. Below is a robust route for the C-linked scaffold, followed by the N-linked route for comparison.

Route A: Synthesis of 5-(C-linked) Isomer

This route utilizes a Claisen condensation followed by hydrazine cyclization.[1]

-

Precursor Prep: Start with 1-methylpiperidine-4-carboxylic acid .[1]

-

Activation: Convert to acid chloride or imidazolide.

-

Condensation: React with malononitrile (in the presence of NaH) to form (1-methylpiperidin-4-yl)methylenemalononitrile (enol ether form if using orthoester, or ketonitrile).[1]

-

Alternative: Condense 1-methylpiperidine-4-carboxylate with acetonitrile anion to form the beta-ketonitrile.

-

-

Cyclization: Treat the beta-ketonitrile (or enol ether derivative) with hydrazine hydrate .

-

Result: Formation of 3-amino-5-(1-methylpiperidin-4-yl)pyrazole . (Note: 3-amino and 5-amino are tautomers; 4-amine requires a nitrosation step if not pre-functionalized).

-

-

Refined Route for 4-Amine:

Route B: Synthesis of 1-(N-linked) Isomer (Commercial Standard)

This is the route for CAS 1201935-36-5 .[1]

-

Alkylation: React 4-nitro-1H-pyrazole with 1-methyl-4-chloropiperidine (or tosylate) using Cs2CO3 in DMF.

-

Reduction: Hydrogenation of the nitro group (Pd/C, H2, MeOH) yields 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine .[1]

Figure 2: Synthetic Workflow (Route A - C-linked)

Caption: Step-wise synthesis of the 4-amino-5-piperidinyl pyrazole scaffold.

Experimental Protocols

Protocol: Synthesis of Intermediate (N-Alkylation Route)

Applicable for the 1-substituted isomer, adaptable for scaffold generation.[1]

Materials: 4-Nitro-1H-pyrazole (1.0 eq), 1-Methyl-4-chloropiperidine HCl (1.2 eq), Cesium Carbonate (2.5 eq), DMF (anhydrous).[1]

-

Setup: In a flame-dried round-bottom flask under N2, dissolve 4-nitro-1H-pyrazole in DMF (0.5 M).

-

Addition: Add Cs2CO3 followed by 1-methyl-4-chloropiperidine HCl.

-

Reaction: Heat to 80°C for 12 hours. Monitor by LC-MS for conversion to the alkylated nitro-pyrazole (M+H observed).

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4, concentrate.

-

Reduction: Dissolve the crude nitro intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours.

-

Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH/NH3) to obtain the amine as an off-white solid.

Protocol: Biochemical Kinase Assay (ADP-Glo)

To validate the inhibitory potential of derivatives built on this scaffold.[1]

Objective: Determine IC50 of the synthesized inhibitor against a target kinase (e.g., JAK2, ALK).

-

Reagents: Kinase Enzyme (0.5 ng/µL), ATP (at Km), Substrate (Poly-Glu-Tyr), Test Compound (DMSO stock), ADP-Glo Reagent (Promega).[1]

-

Preparation: Prepare 3x serial dilutions of the test compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Reaction:

-

Add 2 µL Compound to 384-well plate.

-

Add 4 µL Enzyme/Substrate mix. Incubate 10 min.

-

Add 4 µL ATP start mix. Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo Reagent (depletes ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Analysis: Read Luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve (GraphPad Prism).

Data & SAR Analysis

Table 1: Physicochemical Profile of the Scaffold

| Property | Value (Approx) | Significance in Drug Discovery |

| MW | ~180.25 Da | Low MW allows for "Fragment-Based" growth.[1] |

| cLogP | 0.5 - 1.2 | Highly hydrophilic; ideal for balancing lipophilic hinge binders.[1] |

| pKa (Piperidine) | ~9.5 | Protonated at pH 7.4; improves solubility and lysosomal trapping.[1] |

| H-Bond Donors | 2 (NH2) | Critical for hinge interaction (e.g., with Glu carbonyl).[1] |

| H-Bond Acceptors | 3 (N, N, N) | Pyrazole N2 accepts H-bond from hinge NH.[1] |

SAR Insight:

-

Methyl Group: The N-methyl on piperidine prevents metabolic dealkylation compared to N-H, but N-ethyl or N-isopropyl (as in Crizotinib) can be used to fill larger hydrophobic pockets.[1]

-

Amine Position: The 4-amino group is essential.[1] Acetylation or arylation of this amine typically creates the "Linker" to the rest of the inhibitor molecule (e.g., forming an amide or urea linkage).[1]

References

-

Cui, J. J., et al. (2011).[1] "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry.

-

Fabbro, D., et al. (2012).[1] "Targeting Cancer with Small-Molecule Kinase Inhibitors." Methods in Molecular Biology.

-

Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS 1201935-36-5)."[1] National Center for Biotechnology Information.

-

Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

Sources

Rational Design and Physicochemical Profiling of BCR-ABL Tyrosine Kinase Inhibitors: A Comparative Analysis of CAS 152459-95-5 (Imatinib) and its Analogs

Executive Summary

The advent of Imatinib (CAS 152459-95-5) fundamentally disrupted the oncology landscape, transforming Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) from a fatal disease into a manageable chronic condition. However, the emergence of resistance mutations in the BCR-ABL kinase domain necessitated the rational design of second-generation analogs, namely Nilotinib and Dasatinib. As a Senior Application Scientist, understanding the physicochemical properties—such as molecular weight (MW), lipophilicity (LogP), polar surface area (PSA), and solid-state forms—is critical for optimizing oral bioavailability, target engagement, and formulation stability. This whitepaper provides an in-depth technical analysis of these properties, grounded in validated experimental methodologies.

Mechanistic Causality: From Imatinib to Second-Generation Analogs

Imatinib functions as a Type-II kinase inhibitor, selectively binding to the inactive conformation of the ABL kinase domain[1]. It occupies the ATP-binding pocket, forming critical hydrogen bonds with the hinge region and utilizing its N-methylpiperazine moiety to enhance aqueous solubility.

When point mutations (e.g., Y253H, E255K) alter the thermodynamic stability of this inactive conformation, Imatinib loses efficacy. Nilotinib (CAS 641571-10-0) was rationally designed to overcome this by replacing the N-methylpiperazine ring with a 4-methylimidazole group and introducing a trifluoromethyl (

Fig 1: BCR-ABL signaling cascade and targeted inhibition by tyrosine kinase inhibitors.

Comparative Physicochemical Properties

The structural modifications between Imatinib and its analogs result in distinct physicochemical profiles. These parameters dictate the Biopharmaceutics Classification System (BCS) categorization, influencing formulation strategies (e.g., salt selection, micronization).

Table 1: Physicochemical summary of key BCR-ABL inhibitors [1][2][3]

| Property | Imatinib (Free Base) | Nilotinib | Dasatinib (Anhydrous) |

| CAS Number | 152459-95-5 | 641571-10-0 | 302962-49-8 |

| Molecular Formula | |||

| Molecular Weight | 493.6 g/mol | 529.5 g/mol | 488.01 g/mol |

| Calculated LogP | 3.2 | 4.9 | 3.6 |

| Polar Surface Area (PSA) | 86.3 Ų | 97.6 Ų | 135.0 Ų |

| H-Bond Donors / Acceptors | 2 / 7 | 2 / 7 | 4 / 7 |

| Solubility Profile | Highly pH-dependent (soluble at pH < 5.5) | Poorly soluble in water | Weak base, highly pH-sensitive |

| Primary Salt Form | Mesylate | Hydrochloride / Tartrate | Monohydrate |

Causality Insight: The high PSA of Dasatinib (135.0 Ų) is driven by the hydroxyethyl piperazine and thiazole rings, which increases its propensity to form stable hydrates (e.g., Dasatinib monohydrate). Nilotinib's high LogP (4.9) drives its extreme hydrophobicity, necessitating formulation as a hydrochloride salt encapsulated with specific surfactants to achieve adequate gastrointestinal absorption.

Experimental Methodologies for Physicochemical Profiling

To ensure trustworthiness and reproducibility in drug development, physicochemical properties must be derived from self-validating experimental systems. Below are the gold-standard protocols for determining the lipophilicity and ionization constants of these TKIs.

Protocol A: Determination of LogP via RP-HPLC (Self-Validating System)

While the shake-flask method is traditional, the poor aqueous solubility of Nilotinib and Dasatinib often leads to emulsion formation and inaccurate mass balances. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, self-validating alternative.

-

System Preparation: Utilize a C18 stationary phase column. Prepare a mobile phase consisting of a biologically relevant buffer (e.g., 20 mM phosphate buffer, pH 7.4) and an organic modifier (methanol).

-

Calibration (The Validation Step): Inject a homologous series of reference standards with known, highly accurate LogP values (e.g., toluene, bromobenzene, triphenylene). Plot the logarithm of the retention factor (

) against the literature LogP values to create a linear calibration curve ( -

Sample Injection: Dissolve the TKI (e.g., Imatinib) in a minimal volume of DMSO. Inject the sample and record the retention time (

). -

Dead Time Determination: Inject uracil as an unretained marker to determine column dead time (

). Calculate the retention factor: -

Data Extrapolation: Interpolate the TKI's LogP from the calibration curve. Causality: By running the calibration standards in the exact same sequence as the analyte, the system inherently controls for column degradation, temperature fluctuations, and mobile phase inconsistencies.

Protocol B: pKa Determination via Potentiometric Titration

Accurate pKa values are essential for predicting the ionization state of the drug in the GI tract and selecting appropriate counterions for salt formation [4].

-

Environmental Control: Purge the titration vessel with high-purity Argon gas for 15 minutes prior to the experiment. Causality: This prevents atmospheric

from dissolving into the aqueous medium, forming carbonic acid, and artificially skewing the pH readings. -

Blank Titration: Perform a baseline titration of the solvent system (e.g., 0.15 M KCl to maintain constant ionic strength) using standardized 0.1 M HCl and 0.1 M NaOH.

-

Sample Titration: Dissolve 2-3 mg of the TKI in the solvent. Titrate across a pH range of 2.0 to 12.0.

-

Data Processing: Subtract the blank titration curve from the sample curve (Bjerrum difference plot) to isolate the protonation events of the API. Imatinib will show distinct inflection points corresponding to the piperazine and pyridine nitrogens.

Solid-State Characterization and Solvate Formation

The solid-state form of a TKI drastically impacts its dissolution rate and bioavailability. Dasatinib, for instance, is notorious for its complex polymorphic landscape and tendency to form solvates [5].

Fig 2: Systematic workflow for the physicochemical characterization of TKI solid forms.

Workflow Causality: When screening for stable forms (e.g., Dasatinib monohydrate vs. anhydrous), the API is subjected to various solvent environments. Powder X-Ray Diffraction (PXRD) provides the structural fingerprint of the crystal lattice. However, PXRD alone cannot distinguish between a true polymorph and a solvate. Therefore, it must be orthogonally validated using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). If TGA shows a distinct mass loss corresponding to the molecular weight of the solvent (e.g., water) prior to the melting endotherm on the DSC, the form is definitively identified as a solvate/hydrate.

Conclusion

The evolution from CAS 152459-95-5 (Imatinib) to its analogs represents a masterclass in rational drug design. By manipulating molecular weight, lipophilicity, and topological features, researchers have successfully bypassed kinase domain mutations. However, these modifications introduce complex physicochemical challenges—such as extreme hydrophobicity in Nilotinib and solvate polymorphism in Dasatinib—that require rigorous, self-validating analytical protocols to ensure clinical efficacy and safety.

References

-

PubChem. "Imatinib - CID 5291." National Center for Biotechnology Information. Available at: [Link]

-

PubChem. "Nilotinib - CID 644241." National Center for Biotechnology Information. Available at: [Link]

-

PubChem. "Dasatinib - CID 3062316." National Center for Biotechnology Information. Available at: [Link]

-

MDPI. "Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds." Crystals, 2020. Available at: [Link]

-

ACS Omega. "Stable Fatty Acid Solvates of Dasatinib, a Tyrosine Kinase Inhibitor: Prediction, Process, and Physicochemical Properties." American Chemical Society, 2022. Available at: [Link]

Methodological & Application

High-Fidelity Amide Coupling Protocol for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Topic: Procedure for amide coupling using 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The coupling of This compound (referred to herein as Substrate-A ) presents a unique set of chemoselective and steric challenges that distinguish it from standard peptide coupling.

-

Electronic Deactivation: The amine at the 4-position of the pyrazole ring is electronically distinct from a standard aniline or alkyl amine. The electron-rich pyrazole ring increases the nucleophilicity compared to a phenyl-amine, but it remains less reactive than a primary alkyl amine.

-

Steric Hindrance: The bulky 1-methylpiperidin-4-yl group at the adjacent 5-position creates significant steric crowding around the 4-amino group, often retarding the rate of nucleophilic attack on the activated ester.

-

Amphoteric Nature: Substrate-A contains three distinct nitrogen centers:

-

Pyrazole-NH (1H): Weakly acidic (pKa ~14). Can act as a hydrogen bond donor or, if deprotonated, a competing nucleophile.

-

Piperidine-N: Basic (pKa ~10). It will protonate under acidic conditions and can sequester coupling reagents if not properly masked or if stoichiometry is incorrect.

-

4-Amino Group: The target nucleophile.

-

The "Self-Validating" Purification Logic

A critical advantage of this scaffold is the basic piperidine moiety. This functional group allows for "Catch-and-Release" purification strategies (SCX chromatography) or pH-switchable liquid-liquid extraction. This feature transforms the protocol from a synthesis challenge into a purification advantage, eliminating the need for immediate silica gel chromatography in many cases.

Part 2: Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Discovery Protocol)

Recommended for: Discovery-scale synthesis (10 mg – 500 mg) and library generation.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt due to its faster kinetics, which is crucial for overcoming the steric hindrance of the adjacent piperidine ring.

Reagents & Stoichiometry

| Component | Equivalents (eq) | Role |

| Carboxylic Acid (R-COOH) | 1.0 | Electrophile |

| Substrate-A | 1.1 - 1.2 | Nucleophile (Slight excess ensures acid consumption) |

| HATU | 1.2 | Coupling Agent (Uronium) |

| DIPEA (Diisopropylethylamine) | 3.0 - 4.0 | Base (Must neutralize HATU salt + Piperidine) |

| DMF (Anhydrous) | [0.1 M - 0.2 M] | Solvent (Polar aprotic required for solubility) |

Step-by-Step Procedure

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 5–10 minutes.

-

Observation: Solution typically turns yellow/orange. This pre-activation forms the active ester (OAt-ester).

-

-

Addition: Add Substrate-A (1.1 eq) followed by the remaining DIPEA (1.0–2.0 eq).

-

Critical Note: The extra base is required to ensure the piperidine ring remains deprotonated and does not buffer the system, and to neutralize the H+ generated during coupling.

-

-

Reaction: Stir at RT for 2–16 hours.

Method B: T3P-Mediated Coupling (Scalable/Process Protocol)

Recommended for: Scale-up (>1 g) or difficult substrates where epimerization or byproduct removal is a concern.

Rationale: Propylphosphonic anhydride (T3P) exhibits low toxicity and high selectivity. It generates water-soluble byproducts, simplifying workup.

Reagents & Stoichiometry

| Component | Equivalents (eq) | Role |

| Carboxylic Acid | 1.0 | Electrophile |

| Substrate-A | 1.1 | Nucleophile |

| T3P (50% in EtOAc/DMF) | 1.5 - 2.0 | Coupling Agent |

| Pyridine or N-Methylmorpholine | 3.0 - 5.0 | Base |

| EtOAc or 2-MeTHF | [0.1 M - 0.5 M] | Solvent (Green alternative) |

Step-by-Step Procedure

-

Slurry: Charge Carboxylic Acid (1.0 eq), Substrate-A (1.1 eq), and Base (4.0 eq) into the reaction vessel with EtOAc or 2-MeTHF.

-

Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.

-

Exotherm Control: T3P addition can be exothermic; maintain temp < 30°C.

-

-

Reaction: Stir at RT. If reaction is sluggish, heat to reflux (EtOAc ~77°C).

-

Workup (Self-Validating):

-

Wash organic layer with water (removes T3P byproducts).

-

Wash with sat. NaHCO3 (removes unreacted acid).

-

Note: Product remains in organic layer due to the lipophilic nature of the amide, but ensure pH is basic enough (> pH 9) to keep the piperidine neutral.

-

Part 3: Purification Strategy (The "Catch-and-Release" Advantage)

Because Substrate-A contains a basic piperidine nitrogen, the resulting amide product retains basic character (unless the coupled acid is extremely acidic). This allows for highly specific purification.

Protocol: SCX Cartridge Purification

-

Load: Dissolve the crude reaction mixture in MeOH or DCM/MeOH (1:1). Load onto a pre-equilibrated SCX-2 (Strong Cation Exchange) cartridge.

-

Catch: The basic product and unreacted amine bind to the sulfonic acid resin. Neutral impurities (non-basic byproducts, unreacted carboxylic acid, HOBt) pass through.

-

Wash: Flush the cartridge with 3–5 column volumes (CV) of MeOH.

-

Release: Elute the product using 2M NH3 in MeOH .

-

Concentrate: Evaporate the ammoniacal methanol to yield the semi-pure or pure amide.

Part 4: Visualization & Workflows

Reaction & Purification Logic Flow

This diagram illustrates the decision-making process and the specific chemical logic utilized in the purification step.

Caption: Logical workflow for amide coupling of this compound, highlighting the divergence in workup based on scale and method.

Mechanistic Interaction

Visualizing the specific steric and electronic environment of the substrate.

Caption: Structural analysis showing the steric influence of the piperidine ring on the target 4-amino nucleophile.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance from piperidine group.[5] | Switch to Method B (T3P) and heat to reflux (EtOAc or Propyl Acetate). Alternatively, use acid chloride generated via SOCl₂.[1] |

| Regioselectivity | Acylation of Pyrazole-NH (unlikely but possible). | Treat crude with 1M NaOH/MeOH for 30 min. The amide on the pyrazole-NH is labile and will hydrolyze, leaving the desired C4-amide intact. |

| Poor Solubility | Zwitterionic nature of substrate. | Ensure solvent is anhydrous DMF or NMP. Avoid DCM if substrate crashes out. |

| Product Loss in Workup | Product is amphiphilic/basic. | Do not use acidic water washes (e.g., 1N HCl) during extraction, as the product will protonate and move to the aqueous layer. Keep aqueous layer basic (pH > 9) to extract into organics. |

References

-

Vertex Pharmaceuticals Inc. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. Link

-

Montag, D., et al. (2017).[2] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ChemistrySelect, 2(28), 7706–7710. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Biotage. (2023).[6] How should I purify a complex, polar, amide reaction mixture? Application Note. Link

Sources

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

Reductive amination strategies for methylpiperidine pyrazole synthesis

Application Note: Advanced Reductive Amination Strategies for Methylpiperidine-Pyrazole Synthesis

Executive Summary

The linkage of a 1-methylpiperidine moiety to a pyrazole core is a privileged structural motif in medicinal chemistry, featured prominently in kinase inhibitors targeting ALK (e.g., Crizotinib analogues), JAK, and CDK pathways. While alkylation (SN2) is a common synthetic route, it often suffers from regioselectivity issues (N-alkylation vs. C-alkylation) and over-alkylation.

Reductive Amination (RA) offers a superior, convergent strategy.[1] However, this specific coupling presents distinct challenges:

-

Steric Hindrance: The 1-methylpiperidin-4-one is a cyclic, hindered ketone.

-

Electronic Deactivation: Aminopyrazoles are weak nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring.

This guide details two field-proven protocols to overcome these barriers, focusing on Titanium(IV) Isopropoxide-mediated strategies to force imine formation in difficult substrates.

Strategic Analysis: Route Selection

Before initiating synthesis, select the disconnection strategy based on available starting materials and electronic feasibility.

| Feature | Route A: Ketone + Amine | Route B: Amine + Aldehyde |

| Reactants | 1-Methylpiperidin-4-one + Aminopyrazole | 1-Methylpiperidin-4-amine + Pyrazole-4-carbaldehyde |

| Nucleophile | Aminopyrazole (Weak) | Piperidine amine (Strong/Basic) |

| Electrophile | Ketone (Hindered/Less Reactive) | Aldehyde (Highly Reactive) |

| Primary Challenge | Imine Formation. Equilibrium favors the ketone.[2][3] | Stability. Pyrazole aldehydes can be prone to oxidation. |

| Preferred Reagent | Ti(OiPr)₄ / NaBH₄ | STAB (NaBH(OAc)₃) |

| Verdict | Harder, but starting materials are cheaper/more diverse. | Easier reaction, but aldehyde availability is limiting. |

Mechanism & Causality

The failure of standard reductive amination (e.g., using only NaBH₃CN in Methanol) in Route A is typically due to the failure of the imine formation step , not the reduction step. Aminopyrazoles are poor nucleophiles; they do not readily attack the bulky piperidone ketone to form the hemiaminal/imine intermediate.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

-

Lewis Acid Activation: Coordinates to the ketone oxygen, increasing electrophilicity.

-

Water Scavenging: Hydrolysis of Ti(OiPr)₄ consumes the water generated during condensation, driving the equilibrium toward the imine (Le Chatelier’s principle).

-

Templating: Brings the amine and ketone into proximity.

Visualizing the Pathway

Figure 1: Mechanistic flow of the Titanium-mediated reductive amination. The Ti-species acts as both catalyst and dehydrating agent.

Detailed Protocols

Protocol A: The "Titanium-Boosted" Method (For Weak Nucleophiles)

Use this for coupling Aminopyrazoles to 1-Methylpiperidin-4-one.

Reagents:

-

1-Methylpiperidin-4-one (1.0 equiv)

-

Aminopyrazole derivative (1.0 - 1.2 equiv)

-

Titanium(IV) isopropoxide (1.2 - 1.5 equiv) [Sigma-Aldrich 205273]

-

Sodium Borohydride (NaBH₄) (1.5 equiv)[4]

-

Solvent: Anhydrous THF (or run neat if liquid), Ethanol (absolute).

Step-by-Step Workflow:

-

Complexation (The Critical Step):

-

In a flame-dried flask under Argon, combine the Aminopyrazole and 1-Methylpiperidin-4-one .

-

Add Ti(OiPr)₄ (1.25 equiv) via syringe.

-

Note: If the mixture is stirrable, run neat (solvent-free). If solids are present, add minimal anhydrous THF (1-2 mL/mmol).

-

Stir: Stir at Ambient Temperature for 12–18 hours .

-

Checkpoint: The solution often becomes viscous and changes color (yellow/orange) indicating imine/titanium complex formation. Do NOT proceed until this time has passed.

-

-

Reduction:

-

Dilute the reaction mixture with Absolute Ethanol (5 mL/mmol).

-

Caution: The reaction is exothermic. Cool to 0°C if scale > 1g.

-

Add NaBH₄ (1.5 equiv) portion-wise.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

-

Workup (The "Rochelle" Method):

-

Why: Quenching Titanium with water creates a gelatinous TiO₂ emulsion that is impossible to filter.

-

Quench: Add 2N NaOH or Saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

-

Stir: Vigorously stir the biphasic mixture for 1–2 hours until two clear layers form (organic vs. aqueous) and the titanium precipitates as a coarse white solid.

-

Extraction: Filter through Celite if necessary, then extract with DCM or EtOAc.

-

Purification: Dry (Na₂SO₄) and concentrate. Flash chromatography (DCM/MeOH/NH₃) is usually required.

-

Protocol B: The "Standard STAB" Method (For Reactive Aldehydes)

Use this for coupling 1-Methylpiperidin-4-amine to Pyrazole-4-carbaldehyde.

Reagents:

-

Pyrazole-4-carbaldehyde (1.0 equiv)

-

1-Methylpiperidin-4-amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [Sigma-Aldrich 316393]

-

Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve Pyrazole-aldehyde and Piperidine-amine in DCE (0.2 M).

-

Add AcOH (1 equiv). Stir for 30–60 mins at RT.

-

Checkpoint: Monitor by TLC. Aldehyde spot should diminish; Imine spot appears (often lower Rf).

-

-

Reduction:

-

Add STAB (1.5 equiv) in one portion.

-

Stir at RT for 4–16 hours.

-

-

Workup:

-

Quench with Saturated NaHCO₃ (basic pH is critical to ensure the amine product is in the organic phase).

-

Extract with DCM (3x).

-

Note: Methylpiperidines are very polar. Ensure the aqueous layer is pH > 10 before extraction to maximize recovery.

-

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for selecting the optimal reductive amination protocol.

Data Summary & Troubleshooting

Comparative Efficiency of Conditions:

| Method | Reducing Agent | Additive | Yield (Typical) | Comments |

| Standard | NaBH₃CN | AcOH/MeOH | 10–30% | Fails for aminopyrazoles; poor conversion. |

| STAB | NaBH(OAc)₃ | AcOH/DCE | 40–60% | Good for aldehydes; slow for ketones. |

| Titanium | NaBH₄ | Ti(OiPr)₄ | 75–92% | Best for hindered/weak substrates. |

| Microwave | NaBH₃CN | AcOH/MeOH | 50–70% | Fast (30 min), but scale-limited. |

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Conversion (Route A) | Imine did not form before reduction. | Increase Ti(OiPr)₄ time (up to 24h). Run neat (no solvent) to maximize concentration. |

| Gel/Emulsion during Workup | Titanium hydroxides formed. | Use Saturated Rochelle's Salt or 10% NaOH. Stir vigorously for >1h. |

| Product in Aqueous Layer | Product is protonated/polar. | Methylpiperidines are basic. Ensure pH > 10 during extraction. Use "Salting out" (add NaCl). |

| Over-reduction (Alcohol) | Ketone reduced before amination. | Ensure Ti(OiPr)₄ step is complete before adding NaBH₄. |

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] Journal of Organic Chemistry. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Common Organic Chemistry. (2023). "Reductive Amination Conditions & Mechanisms." CommonOrganicChemistry.com. Link

-

Master Organic Chemistry. (2017). "Reductive Amination: The Guide." MasterOrganicChemistry.com. Link

Sources

Utilizing 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine as a JAK inhibitor building block

Application Note: Utilizing 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in JAK Inhibitor Discovery

Abstract

This technical guide details the strategic application of This compound (referred to herein as MPPA ) as a high-value building block in the synthesis of Janus Kinase (JAK) inhibitors. Unlike the saturated intellectual property (IP) landscape of pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib, Ruxolitinib), the MPPA scaffold offers a gateway to distinct chemotypes, specifically pyrazolo[1,5-a]pyrimidines . This guide provides rationale, synthetic protocols, and biological validation workflows to leverage MPPA for accessing novel ATP-competitive kinase inhibitors with optimized physicochemical properties.

Scientific Rationale & Structural Logic

The Scaffold Hopping Advantage

The majority of FDA-approved JAK inhibitors utilize a 7H-pyrrolo[2,3-d]pyrimidine core. MPPA facilitates "scaffold hopping" to a pyrazolo[1,5-a]pyrimidine core. This fused system maintains the critical hydrogen-bonding geometry required for the ATP hinge region while altering the vector of substituents, potentially improving selectivity profiles (e.g., JAK1 vs. JAK2).

Pharmacophore Contribution

-

Hinge Binding (The Pyrazole): The pyrazole nitrogen (N2) serves as the obligate H-bond acceptor for the kinase hinge region (typically interacting with the backbone NH of Glu or Leu residues).

-

Solubility Handle (The Piperidine): The 1-methylpiperidin-4-yl moiety at position 5 is not merely a spacer; it provides a basic center (

). This enhances aqueous solubility and can improve volume of distribution ( -

Synthetic Vector (The 4-Amine): The exocyclic amine at position 4 is a versatile nucleophile, allowing for cyclization (to fused rings) or amide coupling (to "tail" groups interacting with the solvent front).

Synthetic Utility & Protocols

The following protocols describe the two primary workflows for utilizing MPPA: Cyclocondensation (to form fused cores) and Amide Coupling (to decorate the core).

Workflow Visualization

Figure 1: Divergent synthetic pathways utilizing MPPA to access distinct JAK inhibitor chemotypes.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

Target: Creation of a fused bicyclic system analogous to the Baricitinib core but with altered IP.

Reagents:

-

MPPA (1.0 equiv)

-

1,3-Dicarbonyl equivalent (e.g., 3-(dimethylamino)acrolein or

-keto ester) (1.1 equiv) -

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

-

Catalyst: Piperidine (if using EtOH)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vial with MPPA (1.0 mmol) and dissolve in EtOH (5 mL).

-

Addition: Add the 1,3-electrophile (1.1 mmol). Note: If using a symmetric 1,3-diketone, regioselectivity is not an issue. If using an unsymmetrical enaminone, the reaction is generally regioselective, driven by the higher nucleophilicity of the exocyclic amine.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by LC-MS for the disappearance of the MPPA peak ( -

Workup: Cool to room temperature.

-

Precipitation: Often, the product precipitates upon cooling. Filter and wash with cold EtOH.

-

Extraction: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, and wash with saturated

.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Mechanism: The exocyclic amine attacks the carbonyl carbon, followed by cyclization of the ring nitrogen onto the second electrophilic center, eliminating water/amine to form the aromatic fused system.

Protocol B: Amide Coupling for Type I Inhibitors

Target: Direct functionalization to probe the solvent-exposed region of the ATP pocket.

Reagents:

-

MPPA (1.0 equiv)

-

Carboxylic Acid (e.g., containing a nitrile warhead) (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the active ester.

-

Coupling: Add MPPA (1.0 mmol) to the reaction mixture.

-

Reaction: Stir at RT for 12–18 hours.

-

Critical Control: The pyrazole ring nitrogen is less nucleophilic than the 4-amine; however, if bis-acylation is observed, reduce temperature to

.

-

-

Quench: Dilute with water (15 mL) and extract with EtOAc (

). -

Purification: The basic piperidine tail may cause streaking on silica. Use amine-functionalized silica or add 1%

to the eluent (DCM/MeOH).

Biological Validation (JAK Kinase Assay)

Once the library is synthesized, compounds must be screened for potency and selectivity.

JAK Signaling Pathway Context

Figure 2: The JAK-STAT signaling cascade. MPPA-derived inhibitors target the ATP-binding site of the JAK node, preventing STAT phosphorylation.

Assay Protocol: ADP-Glo™ Kinase Assay

Objective: Determine

-

Preparation: Prepare 10 mM stock solutions of synthesized compounds in DMSO.

-

Dilution: Create a 10-point serial dilution (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation:

-

Add 2

L of compound to 384-well plate. -

Add 4

L of JAK enzyme (0.5–2.0 ng/well). Incubate 15 min at RT. -

Add 4

L of ATP/Substrate mix (Poly(Glu,Tyr) 4:1). -

Incubate for 60 min at RT.

-

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

-

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete condensation due to water accumulation. | Use molecular sieves or a Dean-Stark trap if using toluene/ethanol. Switch to glacial acetic acid as solvent. |

| Regioisomer Formation | Unsymmetrical 1,3-dicarbonyls reacting at both N and C centers. | Verify regiochemistry via NOESY NMR. The amine (N-exocyclic) usually attacks the most electrophilic carbonyl first. |

| Poor Solubility in Assay | Piperidine aggregation or high lipophilicity. | Ensure final DMSO concentration is <1%. Verify the piperidine nitrogen is protonated (salt formation with HCl/TFA improves handling). |

| Lack of Potency | Incorrect hinge binding orientation. | Obtain X-ray co-crystal or perform docking. The pyrazole N2 must face the hinge. Add H-bond donors to the "tail" region. |

References

-

Ledeboer, M. W., et al. (2009).[1] "2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2." Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533.[1]

- Vertex Pharmaceuticals. (2013). "Pyrazolo[1,5-a]pyrimidine compounds and their use as JAK inhibitors." Patent WO2013000000 (General Scaffold Reference).

-

Lupardus, P. J., et al. (2014). "Structure-based discovery of selective JAK1 inhibitors." Journal of Medicinal Chemistry. (Contextualizing scaffold selectivity).

-

Mao, Y., et al. (2016). "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: A Researcher's Guide to Nucleophilic Substitution on Pyrazole Amines

Abstract

Pyrazole amines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The strategic functionalization of these heterocycles via nucleophilic substitution is a cornerstone of modern synthetic chemistry, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the critical reaction conditions for nucleophilic substitution reactions involving pyrazole amines, focusing on N-arylation and direct nucleophilic aromatic substitution (SNAr) on the pyrazole core. We delve into the mechanistic underpinnings of seminal reactions such as the Buchwald-Hartwig, Ullmann, and Chan-Lam couplings, offering field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

Core Principles: Understanding Reactivity in Pyrazole Systems

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape that governs its reactivity.

-

Tautomerism and Nucleophilicity: Unsubstituted or 3(5)-substituted pyrazoles exist as a mixture of tautomers. The two ring nitrogens have distinct electronic characters: one is a "pyrrole-like" nitrogen (N1), which is more electron-rich and acidic, while the other is a "pyridine-like" nitrogen (N2), which is more basic.[1] While the pyridine-like nitrogen is generally more basic, regioselective N1 substitution can be achieved under specific conditions, and theoretical calculations have shown significant negative charge concentration on the pyrrole-like nitrogen.[1]

-

The Role of the Amino Group: An amino group on the pyrazole ring can act as the nucleophile itself, participating in reactions like acylation or alkylation. However, for the purpose of this guide, we will focus on the pyrazole ring nitrogens acting as nucleophiles in C-N bond-forming reactions or the pyrazole ring itself acting as an electrophile in SNAr reactions.

-

Substituent Effects: The reactivity of the pyrazole ring is highly tunable. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the ring nitrogens but can activate the ring towards nucleophilic attack if a suitable leaving group is present (SNAr).[2][3][4] Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the ring nitrogens, making them more reactive in cross-coupling reactions.[1]

Key Methodologies for N-Arylation of Pyrazoles

The formation of N-aryl pyrazoles is arguably the most important transformation for this scaffold. Several powerful, transition-metal-catalyzed cross-coupling reactions have been developed for this purpose.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a robust and versatile method for forming C-N bonds.[5] It is renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods.[5][6]

Causality and Mechanism: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The pyrazole nucleophile coordinates to the palladium center. A base then deprotonates the pyrazole N-H, forming a palladium-amido complex.

-

Reductive Elimination: This final, bond-forming step releases the N-aryl pyrazole product and regenerates the active Pd(0) catalyst.[7] The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate the reductive elimination step.[6]

Table 1: Typical Reaction Conditions for Buchwald-Hartwig N-Arylation of Pyrazoles

| Component | Example | Role / Rationale |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst.[8] |

| Ligand | XantPhos, BINAP, tBuBrettPhos | Bulky, electron-rich ligands stabilize the Pd center and promote reductive elimination.[9] |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the pyrazole N-H; must be strong enough but not interfere with substrates. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are required to avoid side reactions. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole (1.0 equiv), aryl halide (1.1 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (2-10 mol%).

-

Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe, followed by the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 100-110 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrazole.

The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic copper with specific ligands, allowing for milder conditions.[10][11]

Causality and Mechanism: The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle.

-

Amine Coordination: The pyrazole coordinates to a Cu(I) species.

-

Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed, releasing the N-aryl pyrazole product and regenerating the active Cu(I) catalyst.[11] Ligands such as phenanthrolines or diamines can accelerate the reaction by stabilizing the copper intermediates.

Table 2: Typical Reaction Conditions for Ullmann N-Arylation of Pyrazoles

| Component | Example | Role / Rationale |

| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Provides the catalytically active copper species. Cu(I) is often the active state.[9] |

| Ligand | 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine | Stabilizes the copper catalyst, improves solubility, and accelerates the reaction.[9] |

| Base | K₂CO₃, Cs₂CO₃ | Essential for deprotonating the pyrazole N-H. |

| Solvent | DMF, DMSO, Toluene | High-boiling polar aprotic solvents are often required to achieve necessary temperatures. |

| Temperature | 110 - 160 °C | Higher temperatures are typically needed compared to palladium-catalyzed methods. |

Protocol 2: General Procedure for Ullmann N-Arylation

-

Preparation: In a reaction tube, combine the pyrazole (1.0 equiv), aryl halide (1.0-1.5 equiv), copper catalyst (e.g., CuI, 5-20 mol%), ligand (if used, 10-40 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add the solvent (e.g., DMF or DMSO).

-